

A Technical Guide to the Solubility of o-Xylene-d10 in Organic Solvents

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Compound of Interest

Compound Name: o-Xylene-d10

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This technical guide provides a comprehensive overview of the solubility of **o-Xylene-d10**, a deuterated analog of o-xylene, in various organic solvents. Given the limited direct quantitative data for the deuterated form, this guide leverages the well-established solubility characteristics of its non-deuterated counterpart, o-xylene, as a reliable proxy. Deuteration is not expected to significantly alter the solubility of this non-polar aromatic hydrocarbon in organic solvents.

Core Concepts in Solubility

o-Xylene is a non-polar aromatic hydrocarbon.^[1] Its solubility is primarily governed by the principle of "like dissolves like," indicating its high affinity for other non-polar solvents. Conversely, it exhibits very low solubility in polar solvents such as water.^{[1][2]} The physical properties of **o-Xylene-d10** are very similar to those of o-xylene, with a boiling point of 142 °C and a melting point of -25 °C.^{[3][4][5]}

Expected Solubility of o-Xylene-d10

Based on the known properties of o-xylene, **o-Xylene-d10** is expected to be miscible or highly soluble in a wide range of organic solvents. The following table summarizes this expected behavior.

Solvent Class	Example Solvents	Expected Solubility of o-Xylene-d10	Reference for o-Xylene
Non-Polar Aromatic	Toluene, Benzene	Miscible	Miscible with benzene and other aromatic hydrocarbons.[6][7]
Non-Polar Aliphatic	Hexane, Cyclohexane	Miscible	Readily soluble in hexane.[1]
Chlorinated	Chloroform, Dichloromethane	Miscible	Readily soluble in chloroform.[1]
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	Miscible	Miscible with ether.[6][7][8][9]
Esters	Ethyl Acetate	Miscible	Readily soluble in ethyl acetate.[1]
Ketones	Acetone	Miscible	Soluble in acetone.[6]
Alcohols	Ethanol, Methanol	Soluble/Miscible	Soluble in ethanol.[6][7][9]
Polar Aprotic	Acetonitrile, Dimethylformamide (DMF)	Moderately Soluble to Soluble	While less ideal than non-polar solvents, some solubility is expected.
Polar Protic	Water	Very Low/Immiscible	Insoluble or practically insoluble in aqueous solutions.[1][2][6][8][9][10]

Experimental Protocol for Solubility Determination

For precise quantification of **o-Xylene-d10** solubility in a specific organic solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

1. Materials and Reagents:

- **o-Xylene-d10** (purity ≥ 99 atom % D)[3][4][5]
- Selected organic solvent (analytical grade or higher)
- Calibrated analytical balance
- Temperature-controlled shaker or water bath
- Vials with PTFE-lined caps
- Gas chromatograph with a mass spectrometer (GC/MS) or a flame ionization detector (GC-FID)
- Calibrated microsyringes
- Volumetric flasks and pipettes

2. Preparation of Standard Solutions:

- Prepare a series of standard solutions of **o-Xylene-d10** in the chosen solvent at known concentrations.
- These standards will be used to create a calibration curve for quantitative analysis.

3. Experimental Procedure:

- Add an excess amount of **o-Xylene-d10** to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct undissolved phase of **o-Xylene-d10** is crucial to ensure saturation.
- Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
- Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the solvent phase remains constant.

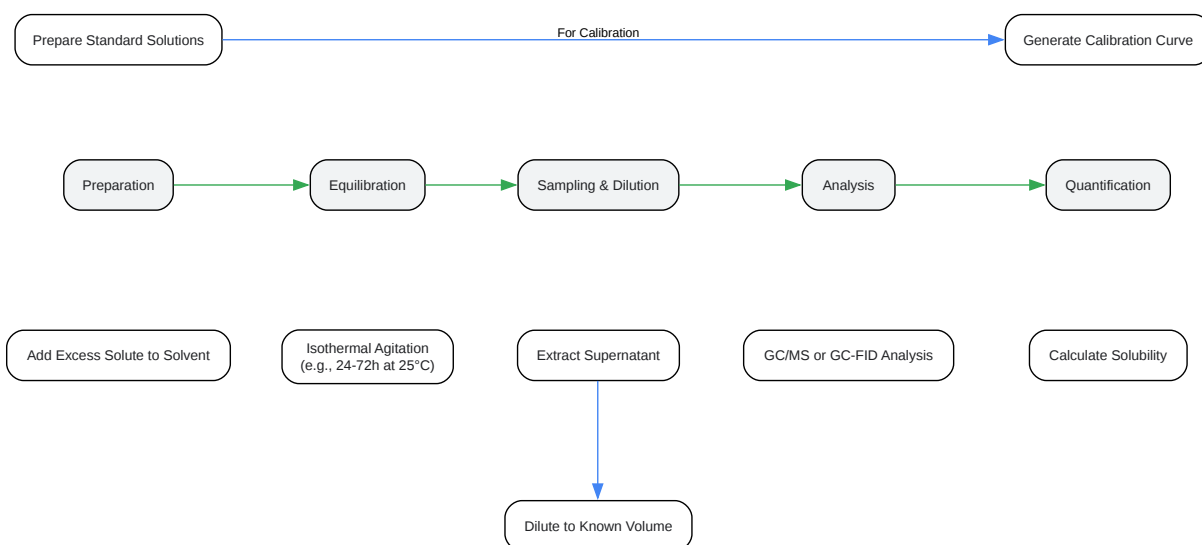
- Once equilibrium is reached, cease agitation and allow the undissolved **o-Xylene-d10** to settle.
- Carefully extract an aliquot of the supernatant (the saturated solvent phase) using a pre-warmed or pre-cooled syringe to match the experimental temperature, avoiding any undissolved material.
- Dilute the aliquot with the pure solvent to a concentration that falls within the range of the previously prepared standard solutions.
- Analyze the diluted sample using GC/MS or GC-FID.

4. Quantification:

- Inject the prepared standard solutions into the GC to generate a calibration curve of peak area versus concentration.
- Inject the diluted sample and determine its concentration from the calibration curve.
- Calculate the original concentration of **o-Xylene-d10** in the saturated solution, accounting for the dilution factor. This value represents the solubility of **o-Xylene-d10** in the specific solvent at the experimental temperature.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of **o-Xylene-d10** in an organic solvent.



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Caption: Workflow for determining ***o*-Xylene-d₁₀** solubility.

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